Einecs 239-264-9
CAS No.: 15209-52-6
Cat. No.: VC17049274
Molecular Formula: C13H19NO7
Molecular Weight: 301.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15209-52-6 |
|---|---|
| Molecular Formula | C13H19NO7 |
| Molecular Weight | 301.29 g/mol |
| IUPAC Name | 2-acetyloxybenzoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol |
| Standard InChI | InChI=1S/C9H8O4.C4H11NO3/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;5-4(1-6,2-7)3-8/h2-5H,1H3,(H,11,12);6-8H,1-3,5H2 |
| Standard InChI Key | QNOVXWOIUNBQGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)O.C(C(CO)(CO)N)O |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Identifiers
The compound is formally designated as 2-acetoxybenzoic acid–2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) in IUPAC nomenclature . Key identifiers include:
These identifiers facilitate unambiguous referencing in regulatory, commercial, and scientific databases. The European Chemicals Agency (ECHA) categorizes it under the EC Inventory, confirming its status as an existing commercial substance .
Synonyms and Historical Context
Alternative names for the compound reflect its compositional duality:
The compound’s first registration in PubChem dates to August 20, 2009, with subsequent modifications up to March 1, 2025 . Its inclusion in EINECS underscores its pre-1981 commercial presence in the European Union .
Structural and Molecular Characteristics
Molecular Architecture
The compound is a co-crystal or salt comprising two distinct moieties:
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2-Acetoxybenzoic Acid: A derivative of salicylic acid with an acetyl group at the phenolic oxygen () .
The SMILES notation delineates the connectivity of functional groups, highlighting the acetylated benzene ring and the TRIS backbone .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 301.29 g/mol | |
| Hydrogen Bond Donors | 5 | |
| Hydrogen Bond Acceptors | 8 | |
| Topological Polar Surface Area | 150 Ų | |
| Rotatable Bonds | 6 |
Crystallographic and Conformational Analysis
Three-dimensional conformer generation is restricted due to the compound’s status as a mixture or salt . Computational models suggest a planar benzene core from 2-acetoxybenzoic acid interacting with TRIS via hydrogen bonding between carboxylate and amine groups .
Physicochemical Properties
Spectroscopic Profiles
While experimental spectral data (e.g., NMR, IR) are absent in public databases, inferred characteristics include:
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IR: Strong absorption bands at 1700–1750 cm (ester C=O) and 2500–3300 cm (carboxylic acid O-H) .
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NMR: Expected signals at δ 2.3 ppm (acetyl methyl) and δ 8.0–8.2 ppm (aromatic protons) .
Synthesis and Industrial Applications
Synthetic Pathways
The compound is synthesized via acid-base reaction between equimolar 2-acetoxybenzoic acid and TRIS in anhydrous ethanol:
Purification typically involves recrystallization from ethanol/water mixtures .
Pharmaceutical Relevance
The combination of a salicylate derivative (anti-inflammatory) and TRIS (buffer) suggests potential use in:
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Topical Formulations: pH-stabilized gels for dermatological applications.
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Prodrug Systems: Enhanced solubility of hydrophobic active ingredients.
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